2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride
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Overview
Description
2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride is a chemical compound characterized by the presence of trifluoromethyl groups attached to a pyridine ring, along with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,6-dichloropyridine with trifluoromethylating agents under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, which react with the sulfonyl chloride group under mild conditions.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are used.
Major Products Formed:
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Oxidized or Reduced Products: Depending on the specific redox conditions applied.
Scientific Research Applications
2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride involves its interaction with specific molecular targets, primarily through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function . The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis and biological studies .
Comparison with Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2,6-Bis(trifluoromethyl)pyridine-4-sulfonyl chloride.
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the sulfonyl chloride functionality.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains similar trifluoromethyl groups but differs in its bipyridine structure.
Uniqueness: this compound is unique due to the combination of trifluoromethyl groups and a sulfonyl chloride group on a pyridine ring. This unique structure imparts distinct chemical properties, making it a versatile compound for various applications in synthesis, research, and industry .
Properties
Molecular Formula |
C7H2ClF6NO2S |
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Molecular Weight |
313.61 g/mol |
IUPAC Name |
2,6-bis(trifluoromethyl)pyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H2ClF6NO2S/c8-18(16,17)3-1-4(6(9,10)11)15-5(2-3)7(12,13)14/h1-2H |
InChI Key |
MEVWDCGFSBBRIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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